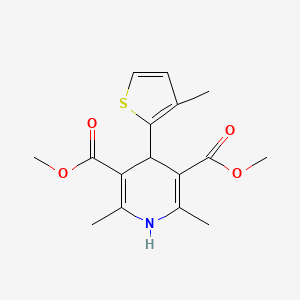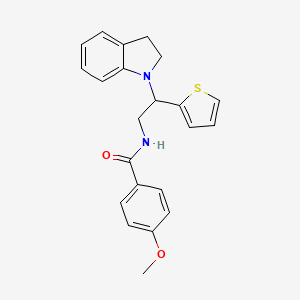![molecular formula C7H15NO2 B2536410 [3-(ヒドロキシメチル)-5-メチルピロリジン-3-イル]メタノール CAS No. 2253630-11-2](/img/structure/B2536410.png)
[3-(ヒドロキシメチル)-5-メチルピロリジン-3-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical applications. This compound is characterized by the presence of two hydroxymethyl groups attached to a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.
科学的研究の応用
化学用途
溶解度向上: トリス(ヒドロキシメチル)アミノメタンは、生化学において広く用いられている汎用性の高い緩衝剤です。 その親水性により、溶解性および結晶化の研究に役立ちます .
医薬品化学
抗がん作用: トリス(ヒドロキシメチル)アミノメタンの誘導体の中で、(5-((2-(ヒドロキシメチル)-4H-フロ[3,2-b]インドール-4-イル)メチル)フラン-2-イル)メタノールは、著しい抗がん作用を示しました。 この化合物は、潜在的な治療用途についてさらに調査する価値があります .
分析化学
親水性相互作用クロマトグラフィー (HILIC): トリス(ヒドロキシメチル)アミノメタンを組み込んだ官能化シリカ粒子をHILICに使用してきました。 これらの粒子は、クロマトグラフィー分析における親水性化合物の分離を向上させます .
製剤
賦形剤: トリス(ヒドロキシメチル)アミノメタンは、その低毒性とさまざまな製剤との適合性から、医薬品における賦形剤として使用されています。
要約すると、トリス(ヒドロキシメチル)アミノメタンは、生物学、化学、および医学の分野でさまざまな用途を示しています。研究者はその可能性をさらに探求し続けており、将来の研究のための魅力的な化合物となっています。 🌟
作用機序
Safety and Hazards
The safety information available indicates that “[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and immediately call a POISON CENTER or doctor/physician .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyrrolidine.
Hydroxymethylation: The hydroxymethyl groups are introduced through a hydroxymethylation reaction. This can be achieved by reacting 5-methylpyrrolidine with formaldehyde in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol in high purity.
Industrial Production Methods: In an industrial setting, the production of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.
Types of Reactions:
Oxidation: [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl groups are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Alkylated or acylated derivatives.
Chemistry:
Intermediate in Organic Synthesis: [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of various complex organic molecules.
Building Block: It serves as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Polymer Chemistry: The compound is used in the synthesis of specialized polymers with unique properties.
Material Science: It finds applications in the development of advanced materials with specific functionalities.
類似化合物との比較
Pyrrolidine: A basic structure without hydroxymethyl groups.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Hydroxymethylpyrrolidine: A compound with a single hydroxymethyl group.
Uniqueness:
Structural Features: The presence of two hydroxymethyl groups in [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol distinguishes it from other pyrrolidine derivatives, providing unique reactivity and interaction potential.
Applications: Its dual hydroxymethyl groups make it a versatile intermediate in organic synthesis and pharmaceutical research, offering more functionalization options compared to similar compounds.
特性
IUPAC Name |
[3-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6-2-7(4-9,5-10)3-8-6/h6,8-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDDZKZDKISTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


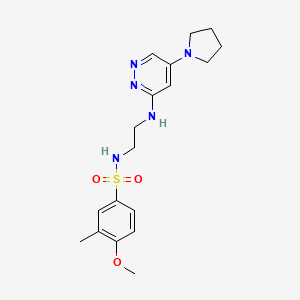
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2536335.png)
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)
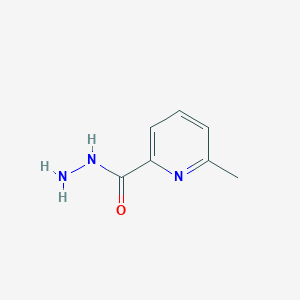

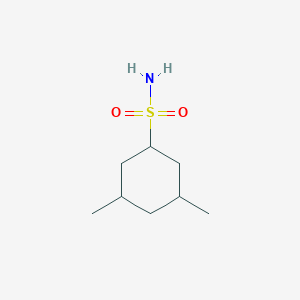
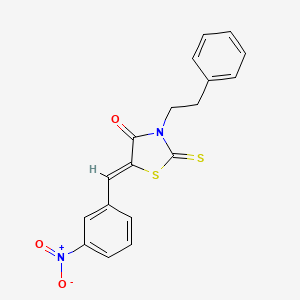
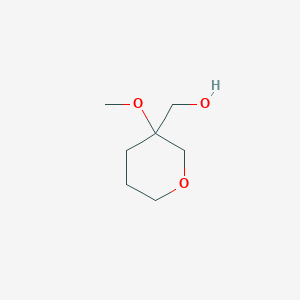
![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)
